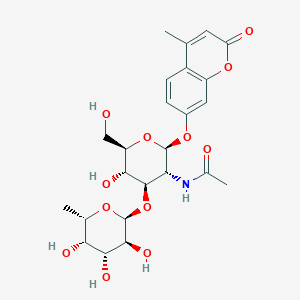

4-Methylumbelliferyl 2-acetamido-2-deoxy-3-O-(a-L-fucopyranosyl)-b-D-glucopyranoside

Descripción general

Descripción

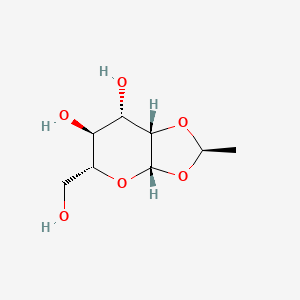

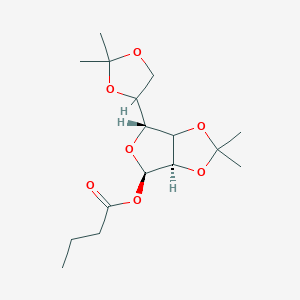

4-Methylumbelliferyl 2-acetamido-2-deoxy-3-O-(a-L-fucopyranosyl)-b-D-glucopyranoside is a complex oligosaccharide compound. It is primarily used as a fluorogenic substrate in biochemical assays to study enzyme activities, particularly those involving glycosidases. The compound's unique structure allows it to be cleaved by specific enzymes, releasing a fluorescent product that can be easily quantified.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the hydroxyl groups on the sugar moieties. The key steps include:

Activation of the glycosyl donor: The glycosyl donor is activated using a promoter such as triflic anhydride or N-iodosuccinimide.

Glycosylation: The activated glycosyl donor is then reacted with the acceptor molecule under controlled conditions to form the glycosidic bond.

Deprotection: The protecting groups are removed using appropriate reagents such as trifluoroacetic acid or hydrogen fluoride.

Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions are optimized to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions: This compound primarily undergoes glycosidic bond cleavage reactions catalyzed by glycosidases. The cleavage releases 4-methylumbelliferone, a fluorescent compound.

Common Reagents and Conditions:

Enzymes: Glycosidases such as beta-hexosaminidase are commonly used.

Conditions: The reactions are typically carried out in buffered solutions at specific pH levels to optimize enzyme activity.

Major Products Formed: The major product formed is 4-methylumbelliferone, which exhibits fluorescence and can be quantified using spectroscopic methods.

Aplicaciones Científicas De Investigación

This compound is widely used in scientific research due to its role as a fluorogenic substrate. Its applications include:

Enzyme Assays: It is used to study the activity of glycosidases, which are important in various biological processes.

Medical Research: It helps in diagnosing lysosomal storage diseases such as Tay-Sachs disease by measuring beta-hexosaminidase activity.

Biotechnology: It is employed in the development of diagnostic kits and biosensors.

Mecanismo De Acción

The compound exerts its effects through the cleavage of its glycosidic bond by specific glycosidases. The mechanism involves the enzyme binding to the substrate, facilitating the hydrolysis of the glycosidic bond, and releasing 4-methylumbelliferone. The fluorescence of the released product allows for easy detection and quantification.

Comparación Con Compuestos Similares

4-Methylumbelliferyl-2-acetamido-2-deoxy-beta-glucopyranoside: Used in similar enzyme assays.

4-Methylumbelliferyl-2-acetamido-2-deoxy-beta-galactopyranoside: Another fluorogenic substrate for glycosidase assays.

Uniqueness: 4-Methylumbelliferyl 2-acetamido-2-deoxy-3-O-(a-L-fucopyranosyl)-b-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of the fucopyranosyl group, which makes it suitable for studying specific glycosidases.

This compound's versatility and specificity make it a valuable tool in biochemical research and diagnostics. Its ability to provide quantitative data through fluorescence makes it indispensable in various scientific fields.

Would you like to know more about any specific aspect of this compound?

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO12/c1-9-6-16(28)35-14-7-12(4-5-13(9)14)34-23-17(25-11(3)27)22(19(30)15(8-26)36-23)37-24-21(32)20(31)18(29)10(2)33-24/h4-7,10,15,17-24,26,29-32H,8H2,1-3H3,(H,25,27)/t10-,15+,17+,18+,19+,20+,21-,22+,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZNUDCKTVCLPO-GJWSQKBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)CO)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701106012 | |

| Record name | 7-[[2-(Acetylamino)-2-deoxy-3-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383160-12-1 | |

| Record name | 7-[[2-(Acetylamino)-2-deoxy-3-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383160-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-[[2-(Acetylamino)-2-deoxy-3-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)

![[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea](/img/structure/B1139879.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)